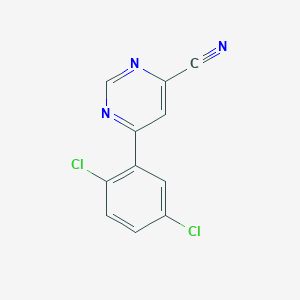
6-(2,5-Dichlorophenyl)pyrimidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,5-Dichlorophenyl)pyrimidine-4-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a pyrimidine ring substituted with a 2,5-dichlorophenyl group and a cyano group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dichlorophenyl)pyrimidine-4-carbonitrile typically involves the reaction of 2,5-dichlorobenzonitrile with appropriate reagents to form the pyrimidine ring. One common method involves the use of a base-catalyzed cyclization reaction. For example, 2,5-dichlorobenzonitrile can be reacted with guanidine in the presence of a base such as sodium ethoxide to form the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
6-(2,5-Dichlorophenyl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The pyrimidine ring can be subjected to oxidation or reduction under appropriate conditions.
Cyclization Reactions: The compound can be used as a precursor for the synthesis of more complex heterocyclic structures through cyclization reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to the formation of different functionalized pyrimidines .
科学的研究の応用
作用機序
The mechanism of action of 6-(2,5-Dichlorophenyl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. For example, the compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
類似化合物との比較
Similar Compounds
4-(2,4-Dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile: This compound shares a similar pyrimidine core structure but differs in the substituents attached to the ring.
Pyrimidine-5-carbonitrile Derivatives: These compounds have been studied for their anticancer and antimicrobial activities.
Uniqueness
6-(2,5-Dichlorophenyl)pyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,5-dichlorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications .
特性
分子式 |
C11H5Cl2N3 |
|---|---|
分子量 |
250.08 g/mol |
IUPAC名 |
6-(2,5-dichlorophenyl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C11H5Cl2N3/c12-7-1-2-10(13)9(3-7)11-4-8(5-14)15-6-16-11/h1-4,6H |
InChIキー |
ATFDSGWLOFEIFR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)C2=NC=NC(=C2)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


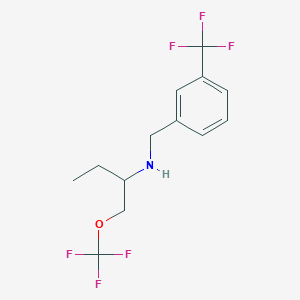
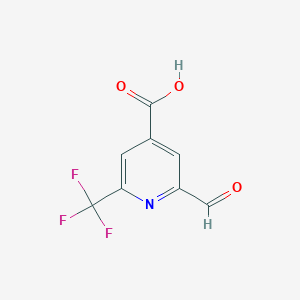
![(1R,4E,6S,7R,11Z)-7-hydroxy-4-(2-hydroxyethylidene)-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione](/img/structure/B14866277.png)
![2-cyclohexyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B14866286.png)
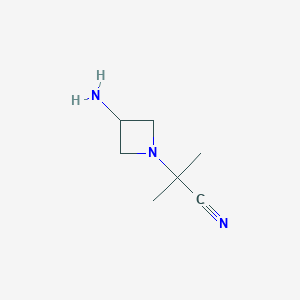
![(8-Fluoroimidazo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B14866293.png)
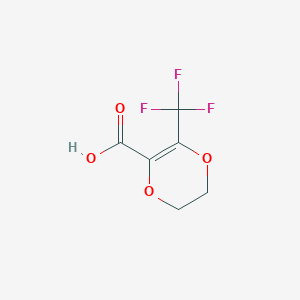
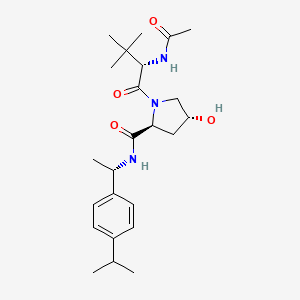
![(3E)-3-[(2E,4E,6R)-1-hydroxy-6-[(2S)-2-(hydroxymethyl)-1,7-dimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]-4-methylhepta-2,4-dienylidene]pyrrolidine-2,4-dione](/img/structure/B14866302.png)
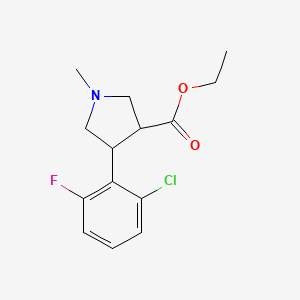
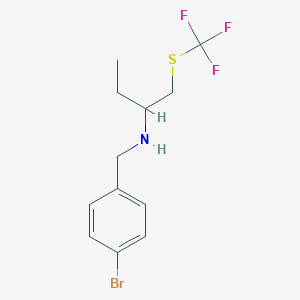
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B14866318.png)
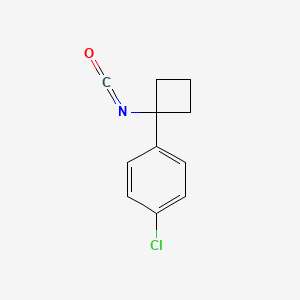
![3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-epoxybenzo[d]azepine-1-carboxylic acid](/img/structure/B14866339.png)
